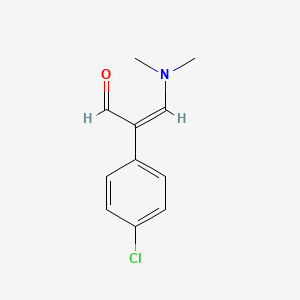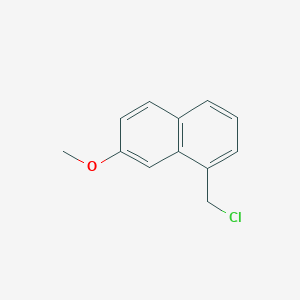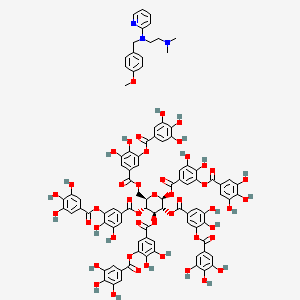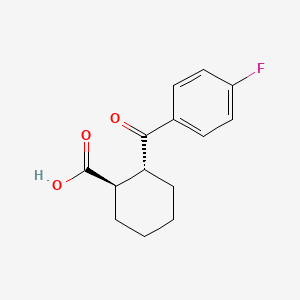
FMOC-(FMOCHMB)PHE-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FMOC-(FMOCHMB)PHE-OH is a compound used in peptide synthesis . The FMOC group, or 9-fluorenylmethyloxycarbonyl group, is a protective group often used in solid-phase peptide synthesis . The Hmb protection of amide bonds has been shown to inhibit aggregation of “difficult” peptides during FMOC SPPS, thereby leading to products of increased purity .
Synthesis Analysis
This compound is used in FMOC solid-phase peptide synthesis . The synthesis process involves the protection of amide bonds using the Hmb group, which helps inhibit the aggregation of difficult peptides . This leads to products of increased purity .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 745.82 g/mol . The compound’s empirical formula is C47H39NO8 .Chemical Reactions Analysis
In the context of peptide synthesis, this compound undergoes reactions that involve the protection and deprotection of amide bonds . The Hmb protection of amide bonds inhibits the aggregation of difficult peptides, leading to products of increased purity .Physical And Chemical Properties Analysis
This compound is a white to slight yellow to beige powder . Its assay (HPLC, area%) is ≥ 97.0% (a/a) .Mécanisme D'action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for FMOC-(FMOCHMB)PHE-OH involves the protection of the amino and carboxylic acid groups, followed by the coupling of the protected amino acid with the FMOCHMB moiety, and finally deprotection of the amino and carboxylic acid groups.", "Starting Materials": [ "FMOCHMB", "FMOC-PHE-OH", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Diisopropylethylamine (DIPEA)", "Methanol", "Dichloromethane (DCM)", "Dimethylformamide (DMF)", "Triisopropylsilane (TIPS)", "Trifluoroacetic acid (TFA)", "Tetrahydrofuran (THF)", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Water" ], "Reaction": [ "Protection of the carboxylic acid group of FMOC-PHE-OH with DCC and NHS in DMF to form FMOC-PHE-NHS", "Protection of the amino group of FMOCHMB with TIPS in THF to form TIPS-FMOCHMB", "Coupling of TIPS-FMOCHMB with FMOC-PHE-NHS in DMF using DIPEA as a base to form TIPS-FMOCHMB-FMOC-PHE-NHS", "Deprotection of the amino group of TIPS-FMOCHMB-FMOC-PHE-NHS with TFA in DCM to form TFA-TIPS-FMOCHMB-FMOC-PHE", "Deprotection of the carboxylic acid group of TFA-TIPS-FMOCHMB-FMOC-PHE with NaHCO3 in methanol to form TFA-TIPS-FMOCHMB-PHE-OH", "Deprotection of the TIPS group of TFA-TIPS-FMOCHMB-PHE-OH with HCl in THF to form FMOC-(FMOCHMB)PHE-OH", "Purification of FMOC-(FMOCHMB)PHE-OH by column chromatography using ethyl acetate and water as eluents" ] } | |
Numéro CAS |
148515-88-2 |
Formule moléculaire |
C47H39NO8 |
Poids moléculaire |
745.81 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







